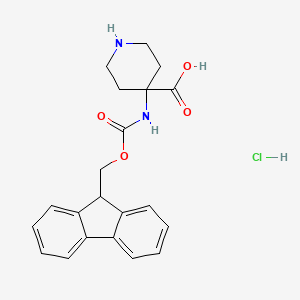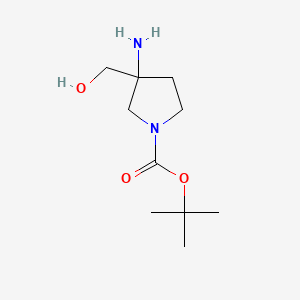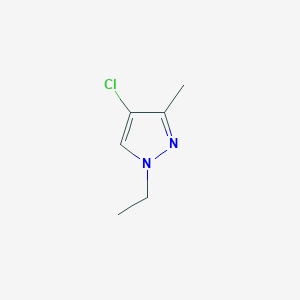![molecular formula C16H19NO B1328184 2-[4-(Tert-butyl)phenoxy]aniline CAS No. 3169-73-1](/img/structure/B1328184.png)
2-[4-(Tert-butyl)phenoxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Tert-butyl)phenoxy]aniline is an organic compound with the molecular formula C₁₆H₁₉NO. It is characterized by the presence of a tert-butyl group attached to a phenoxy ring, which is further connected to an aniline moiety. This compound is primarily used in research settings and has applications in various fields, including chemistry and materials science .
Mécanisme D'action
Target of Action
The primary target of 2-[4-(Tert-butyl)phenoxy]aniline is peroxy radicals . Peroxy radicals play a crucial role in various biochemical processes, including lipid peroxidation and oxidative stress .
Mode of Action
This compound interacts with its targets through a process of hydrogen abstraction . This compound shows a fairly large isotope effect when the hydrogen attached to the functional group is replaced by deuterium . The phenol and aniline react with about two peroxy radicals per molecule .
Biochemical Pathways
The compound affects the pathway of peroxy radical reactions . The primary process involves the abstraction of the hydrogen atom attached to the functional group . This reaction can lead to changes in the concentration of peroxy radicals, potentially affecting downstream processes such as lipid peroxidation and oxidative stress .
Pharmacokinetics
The compound’s molecular weight is 24133 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of peroxy radical concentrations . By interacting with these radicals, the compound can influence various cellular processes, potentially mitigating oxidative stress .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substrates can affect the kinetics of the inhibition process . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Tert-butyl)phenoxy]aniline typically involves the reaction of 4-tert-butylphenol with 2-nitrochlorobenzene, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: This could include continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[4-(Tert-butyl)phenoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the aniline group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenoxy ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used.
Substitution: Reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenoxy ring .
Applications De Recherche Scientifique
2-[4-(Tert-butyl)phenoxy]aniline has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays and as a probe in molecular biology.
Comparaison Avec Des Composés Similaires
4-tert-Butylaniline: Similar structure but lacks the phenoxy group.
2-tert-Butylaniline: Similar structure but lacks the phenoxy group.
2,4,6-Tri-tert-butylaniline: Contains additional tert-butyl groups, providing more steric hindrance
Uniqueness: 2-[4-(Tert-butyl)phenoxy]aniline is unique due to the combination of the tert-butyl group, phenoxy ring, and aniline moiety. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable in various research applications .
Propriétés
IUPAC Name |
2-(4-tert-butylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-16(2,3)12-8-10-13(11-9-12)18-15-7-5-4-6-14(15)17/h4-11H,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZXSSOPRWYUMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649858 |
Source


|
| Record name | 2-(4-tert-Butylphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3169-73-1 |
Source


|
| Record name | 2-(4-tert-Butylphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2,2-Dimethylpropanoyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1328109.png)
![(1S,2R,3R,4S)-3-(aminocarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1328110.png)
![[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid](/img/structure/B1328111.png)

![4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde](/img/structure/B1328121.png)
![(2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1328123.png)

![3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole-2-carbaldehyde](/img/structure/B1328126.png)
![{4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol](/img/structure/B1328128.png)

